![molecular formula C18H17NO2S B14510830 {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid CAS No. 62663-30-3](/img/structure/B14510830.png)
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid is a complex organic compound with a molecular formula of C18H17NO2S. This compound features an indole core, a common structure in many biologically active molecules, linked to a sulfanylacetic acid moiety. The presence of the 2,4-dimethylphenyl group adds to its structural uniqueness and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common method includes the formation of the indole core through a palladium-catalyzed Larock indole synthesis. This method utilizes a palladium catalyst to facilitate the cyclization of an ortho-iodoaniline with an alkyne . The resulting indole derivative is then subjected to further functionalization to introduce the sulfanylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
The major products of these reactions include sulfoxides, sulfones, dihydroindoles, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The sulfanylacetic acid moiety may also contribute to its biological effects by influencing the compound’s solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
2-(2-(Dimethylamino)ethoxy)ethanol: An organic compound with different functional groups but similar structural complexity.
Uniqueness
{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid is unique due to the combination of its indole core, sulfanylacetic acid moiety, and 2,4-dimethylphenyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
62663-30-3 |
|---|---|
Fórmula molecular |
C18H17NO2S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2-[[2-(2,4-dimethylphenyl)-1H-indol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C18H17NO2S/c1-11-7-8-13(12(2)9-11)17-18(22-10-16(20)21)14-5-3-4-6-15(14)19-17/h3-9,19H,10H2,1-2H3,(H,20,21) |
Clave InChI |
XTBXRRBPAKUPLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
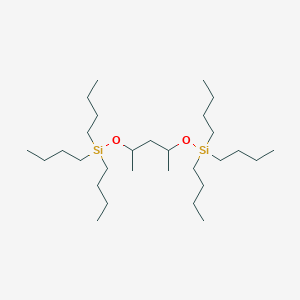
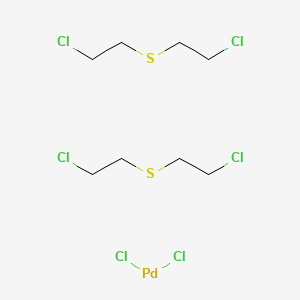
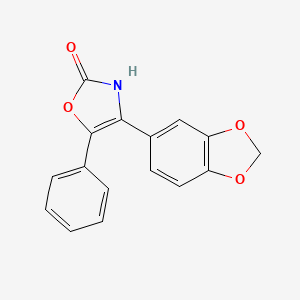
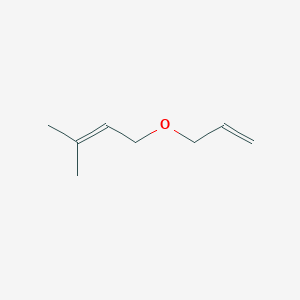

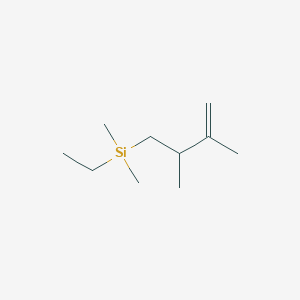
![1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline](/img/structure/B14510793.png)
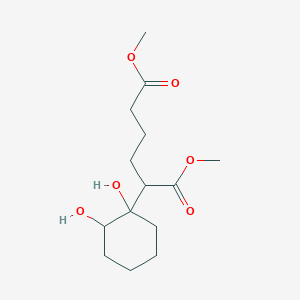
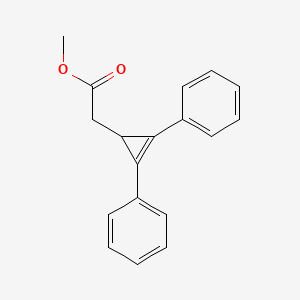
![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)

![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
